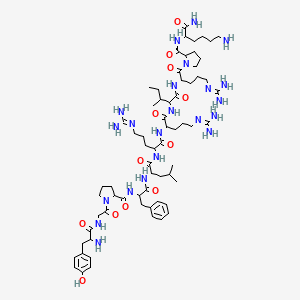
2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C₂₇H₃₀O₆ and a molecular weight of 450.52. This compound is a derivative of galactose, a type of sugar, and is often used in the study of glycosylation reactions in biomedical research.
Méthodes De Préparation
The synthesis of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside typically involves the benzylation of galactose derivatives. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete benzylation. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,2,3-Tri-O-benzyl-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups using reagents like hydrogen bromide (HBr) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with LiAlH₄ would produce an alcohol.
Applications De Recherche Scientifique
1,2,3-Tri-O-benzyl-b-D-galactopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It is employed in the study of glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions.
Medicine: This compound is instrumental in the development of antiviral drugs, where understanding carbohydrate-protein interactions is essential.
Industry: It is used in the production of various glycosylated products and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In glycosylation reactions, it acts as a donor molecule, transferring its sugar moiety to acceptor molecules. The compound’s benzyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions and ensuring selective glycosylation .
Comparaison Avec Des Composés Similaires
1,2,3-Tri-O-benzyl-b-D-galactopyranoside can be compared with other similar compounds such as:
1,2,3-Tri-O-benzyl-4-O-benzoyl-b-D-galactopyranoside: This compound has an additional benzoyl group, which may alter its reactivity and applications.
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside: This compound contains a thio group instead of a hydroxyl group, which can significantly change its chemical properties and reactivity.
The uniqueness of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside lies in its specific substitution pattern, which makes it particularly useful in selective glycosylation reactions and as a building block for more complex carbohydrate structures.
Propriétés
Formule moléculaire |
C27H30O6 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2 |
Clé InChI |
LSHLWIIYISYWAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)
![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)
![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

